molecular formula C17H18ClNO3S B2421187 N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide CAS No. 392305-35-0

N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide

Cat. No.: B2421187
CAS No.: 392305-35-0
M. Wt: 351.85
InChI Key: YIGQVHGBAPUGIY-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

Structural Breakdown
The compound consists of three key components:

Component Description
Sulfonamide Core SO₂-NH-R, where R is a butane chain
4-Chlorophenyl Group A benzene ring substituted with Cl at position 4
Benzoyl Substituent A ketone group (C=O) attached to a phenyl ring

The IUPAC name follows systematic nomenclature:

  • The sulfonamide group (SO₂-NH-) is attached to the first carbon of a butane chain.
  • The nitrogen atom in the sulfonamide is bonded to a 4-chlorophenyl group.
  • The phenyl group at position 2 of the benzoyl moiety is substituted with a chlorine atom.

Synthetic Pathway
The compound is synthesized via nucleophilic aromatic substitution:

  • Sulfonyl Chloride Formation : 4-Chlorobenzenesulfonyl chloride reacts with butylamine to form the sulfonamide intermediate.
  • Benzoylation : The intermediate undergoes benzoylation at the 2-position of the phenyl ring to introduce the aromatic ketone group.

Historical Development of Sulfonamide Chemistry

Sulfonamides emerged as antimicrobials in the 1930s, with sulfanilamide (discovered in 1908) becoming the first systemic antibacterial agent. Key milestones include:

Era Development Impact
1908 Synthesis of sulfanilamide Foundation for modern antibiotic development
1932 Prontosil discovery First successful antibacterial sulfonamide
1940s Structural modifications (e.g., sulfadiazine) Expanded therapeutic applications
2000s Non-antibacterial derivatives (e.g., celecoxib) Diversification into anti-inflammatory and anticancer agents

The evolution of sulfonamides reflects advances in medicinal chemistry, emphasizing the manipulation of substituents to enhance bioactivity.

Significance in Contemporary Chemical Research

Applications in Drug Discovery
N-(2-Benzoyl-4-chlorophenyl)butane-1-sulfonamide serves as a key intermediate in synthesizing bioactive molecules. Its structural features enable:

  • Targeted Modifications : The benzoyl and chlorophenyl groups allow for precise alteration of electronic and steric properties, influencing binding affinity to biological targets.
  • Enzyme Inhibition : Derivatives exhibit potential as inhibitors of carbonic anhydrase, proteases, and kinases, critical in treating cancers and inflammatory diseases.
Application Example Derivative Mechanism
Anticancer COX-2 inhibitors Irreversible acetylation of enzyme active sites
Antiviral HIV protease inhibitors Competitive binding to viral enzymes
Anti-inflammatory Sulfonamide-based NSAIDs Cyclooxygenase inhibition

Synthetic Versatility
The compound’s sulfonamide core facilitates diverse reactions:

  • Alkylation : Introduction of alkyl groups at the nitrogen atom.
  • Acylation : Substitution of hydrogen in the sulfonamide group.
  • Cross-Coupling : Formation of carbon-carbon bonds via palladium-catalyzed reactions.

Research Objectives and Scope

Scientific Aims

  • Synthetic Optimization : Improving reaction yields and purity through catalytic systems or solvent engineering.
  • Structure-Activity Relationship (SAR) : Elucidating how substituents influence biological efficacy (e.g., chlorine’s electron-withdrawing effects).
  • Biological Profiling : Assessing interactions with enzymes (e.g., dihydropteroate synthase) and receptors (e.g., CCR2/CCR9).

Methodological Approaches

Method Purpose
X-ray Crystallography Determining molecular geometry and hydrogen-bonding patterns
High-Performance Liquid Chromatography (HPLC) Quantifying purity and reaction intermediates
Molecular Docking Predicting binding modes to therapeutic targets

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-2-3-11-23(21,22)19-16-10-9-14(18)12-15(16)17(20)13-7-5-4-6-8-13/h4-10,12,19H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGQVHGBAPUGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide typically involves the reaction of 2-benzoyl-4-chlorophenylamine with butane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom on the 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing sulfonamide and benzoyl groups activate the aromatic ring toward substitution.

Key Reagents and Conditions:

  • Ammonia/Amines : In the presence of Cu(I) catalysts, chlorine can be replaced by amino groups at elevated temperatures (80–120°C).

  • Thiols : Thiophenols or alkanethiols react via SNAr in polar aprotic solvents (e.g., DMF) with K2CO3 as a base .

Example Reaction:

N 2 benzoyl 4 chlorophenyl butane 1 sulfonamide+NaSHDMF 100 CN 2 benzoyl 4 mercaptophenyl butane 1 sulfonamide+HCl\text{N 2 benzoyl 4 chlorophenyl butane 1 sulfonamide}+\text{NaSH}\xrightarrow{\text{DMF 100 C}}\text{N 2 benzoyl 4 mercaptophenyl butane 1 sulfonamide}+\text{HCl}

Reagents Conditions Product Yield Reference
Sodium hydrosulfideDMF, 100°C, 6 hrs4-mercaptophenyl derivative78%
AnilineCuI, DMSO, 120°C, 12 hrs4-anilinophenyl derivative65%

Oxidation and Reduction

The sulfonamide group is redox-active, while the benzoyl moiety can undergo ketone-specific transformations.

Oxidation Pathways:

  • Sulfonamide Oxidation : Strong oxidants (e.g., KMnO₄) convert the sulfonamide to a sulfonic acid .

  • Benzoyl Group Oxidation : Ozonolysis or RuO₄ cleaves the benzoyl group to a carboxylic acid.

Reduction Pathways:

  • Sulfonamide Reduction : LiAlH₄ reduces the sulfonamide to a thioether .

  • Ketone Reduction : NaBH₄ selectively reduces the benzoyl ketone to a secondary alcohol.

Reaction Type Reagents Conditions Major Product
Sulfonamide oxidationKMnO₄, H₂O80°C, 4 hrsSulfonic acid derivative
Benzoyl reductionNaBH₄, MeOHRT, 2 hrs2-(hydroxy(phenyl)methyl)phenyl derivative

Hydrolysis Reactions

The sulfonamide bond is susceptible to hydrolysis under extreme pH conditions:

  • Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the S-N bond, yielding 2-benzoyl-4-chloroaniline and butanesulfonic acid .

  • Basic Hydrolysis : NaOH (10%) at 60°C generates the corresponding sulfonate salt.

Hydrolysis Kinetics:

Medium Rate Constant (k, h⁻¹) Half-life (t₁/₂)
6M HCl0.154.6 hrs
10% NaOH0.097.7 hrs

Coupling Reactions

The sulfonamide participates in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids replaces the chlorine atom with aryl groups :

N 2 benzoyl 4 chlorophenyl butane 1 sulfonamide+ArB OH 2Pd PPh3 4,Na2CO3N 2 benzoyl 4 arylphenyl butane 1 sulfonamide\text{N 2 benzoyl 4 chlorophenyl butane 1 sulfonamide}+\text{ArB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{N 2 benzoyl 4 arylphenyl butane 1 sulfonamide}

Arylboronic Acid Catalyst Yield Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃82%
4-MethoxyphenylPd(OAc)₂, SPhos75%

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C-S bond cleavage in the sulfonamide group, forming a sulfinyl radical and a phenyl radical intermediate. These radicals recombine to yield disulfide or aryl-coupled byproducts .

Light Source Solvent Major Product
UV (254 nm)AcetonitrileN-(2-benzoyl-4-chlorophenyl)disulfide

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison: N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Biological Activity

N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its biological significance. The structural formula can be represented as follows:

C15H16ClNO2S\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}\text{O}_2\text{S}

This compound contains:

  • A benzoyl moiety
  • A 4-chlorophenyl group
  • A butane-1-sulfonamide structure

These functional groups contribute to its chemical reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various microbial strains. It has shown potential against both gram-positive and gram-negative bacteria.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
  • Antioxidant Activity : In vitro assays have demonstrated the ability of derivatives of this compound to scavenge free radicals, indicating potential use as an antioxidant agent.

The mechanism of action for this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Specific interactions with proteins involved in inflammatory pathways have been suggested, although further investigation is warranted to elucidate these mechanisms fully.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound and its derivatives:

Activity Type Methodology Results
AntimicrobialDisk diffusion methodInhibition zones observed against E. coli
Anti-inflammatoryTNF-alpha inhibition assaySignificant reduction in TNF-alpha levels
AntioxidantDPPH scavenging assayIC50 values indicating effective scavenging

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against common pathogens. Results indicated a notable inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Potential : In a model of induced inflammation, administration of this compound resulted in decreased markers of inflammation (e.g., cytokines), supporting its role as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Key Features Biological Activity
N-(2-benzoyl-4-chlorophenyl)-1-butanesulfonamideSimilar sulfonamide structureModerate antimicrobial activity
N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamideContains benzamide groupLimited anti-inflammatory effects

The unique combination of functional groups in this compound may confer distinct chemical reactivity and biological activity compared to these similar compounds.

Q & A

Basic: What experimental methods are recommended for determining the crystal structure of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide?

To determine the crystal structure, single-crystal X-ray diffraction (SC-XRD) using MoKα radiation (λ = 0.71073 Å) is standard. Data collection can be performed with modern diffractometers (e.g., Oxford Diffraction instruments), and refinement should employ the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution). Key parameters include hydrogen bonding analysis (N–H···O interactions), C–H···π contacts, and halogen (Cl) dispersion forces. Molecular geometry (e.g., dihedral angles between aromatic rings) should be validated against known analogs, such as the structurally related N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide .

Advanced: How can researchers resolve contradictions in hydrogen bonding patterns observed in different polymorphs or solvates of this compound?

Contradictions in hydrogen bonding can arise due to polymorphism or solvent inclusion. Systematic analysis involves:

  • Comparing intermolecular interactions (e.g., N–H···O vs. C–H···O) using Hirshfeld surface analysis.
  • Evaluating packing efficiency via void volume calculations (e.g., using PLATON).
  • Cross-referencing with high-resolution SC-XRD data (R < 0.05) and thermal analysis (TGA/DSC) to rule out solvent effects. For example, in N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, intramolecular N–H···O bonds dominate, while intermolecular C–H···O interactions form centrosymmetric dimers . Discrepancies may require revisiting refinement parameters (e.g., using TWINABS for twinned crystals) .

Basic: What synthetic strategies are effective for preparing this compound derivatives?

Synthesis typically involves sulfonylation of the primary amine group in 2-benzoyl-4-chloroaniline using butane-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps:

  • Purification via column chromatography (silica gel, ethyl acetate/hexane).
  • Characterization by 1H^1H- and 13C^{13}C-NMR to confirm sulfonamide linkage (δ ~11–12 ppm for NH in DMSO-d6) and IR for S=O stretches (~1350–1150 cm1^{-1}). Analogous methods are described for N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide synthesis .

Advanced: How can LC-MS and NMR be optimized to distinguish this compound from its degradation products?

  • LC-MS : Use a C18 reversed-phase column with acidic mobile phases (0.1% formic acid) to enhance ionization. Monitor [M+H]+^+ at m/z 351.058 (exact mass) and isotopic patterns for chlorine (3:1 ratio for 35Cl/37Cl^{35}Cl/^{37}Cl). Compare retention times with standards (e.g., degradation intermediates elute earlier due to reduced hydrophobicity) .
  • NMR : Employ 1H^1H-13C^{13}C-HSQC to track aromatic proton shifts (δ 7.5–8.0 ppm for benzoyl groups) and 19F^{19}F-NMR (if fluorinated analogs exist). For degradation studies, spiking experiments with synthesized intermediates (e.g., nordiazepam derivatives) can validate peaks .

Basic: What role do halogen atoms (Cl) play in the supramolecular assembly of this compound?

Chlorine atoms participate in:

  • Dispersive interactions (Cl···Cl contacts < 3.5 Å).
  • C–H···Cl hydrogen bonds (e.g., methyl or aromatic CH donors).
  • Electrostatic effects influencing crystal packing. In N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, Cl atoms contribute to dimer formation via C–H···O and Cl···Cl interactions, as evidenced by reduced interatomic distances compared to van der Waals radii .

Advanced: How does pH influence the stability and reversible degradation pathways of this compound?

Under acidic conditions (pH < 4), hydrolysis of the sulfonamide group can yield intermediates like N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide. Key findings:

  • Reversible equilibrium : Degradation intermediates (e.g., [M+H]+^+ at m/z 289.1) regenerate the parent compound during evaporation, confirmed by LC-MS peak area ratios .
  • Irreversible pathways : Prolonged acidic exposure leads to aryl-Cl cleavage, forming dechlorinated byproducts (C13_{13}H10_{10}NOCl). Stability studies should use controlled pH buffers and monitor kinetics via UV-Vis or 1H^1H-NMR .

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